molecular formula C7H9N3O B1417466 3-Methylpyridine-2-amidoxime CAS No. 690632-33-8

3-Methylpyridine-2-amidoxime

Cat. No.: B1417466
CAS No.: 690632-33-8
M. Wt: 151.17 g/mol
InChI Key: UQDFGZCCSCDNSO-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-amidoxime is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of pyridine, where the 3-position is substituted with a methyl group and the 2-position is substituted with an amidoxime group.

Scientific Research Applications

3-Methylpyridine-2-amidoxime has several scientific research applications:

Safety and Hazards

3-Methylpyridine-2-amidoxime is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301 and precautionary statements P301+P310 .

Mechanism of Action

Target of Action

3-Methylpyridine-2-amidoxime primarily targets Collagenase 3 and Stromelysin-1 . These are enzymes that play a crucial role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .

Mode of Action

It is known that amidoximes and oximes can be oxidized in vivo and release nitric oxide (no) . This suggests that this compound might interact with its targets by releasing NO, which could lead to various biochemical changes.

Biochemical Pathways

The compound’s ability to release no upon oxidation suggests that it might affect pathways related to no signaling . NO is a key signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission.

Result of Action

Given its targets and potential mode of action, it might lead to changes in the degradation of extracellular matrix proteins . This could have various downstream effects, depending on the specific context and environment.

Biochemical Analysis

Biochemical Properties

3-Methylpyridine-2-amidoxime plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry and as a precursor in the synthesis of other bioactive compounds . It interacts with various enzymes and proteins, including cytochrome P450 and horseradish peroxidase, which catalyze its oxidation to release nitric oxide (NO) . This interaction is crucial for its role as a NO donor, influencing various physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving nitric oxide signaling . This compound can modulate gene expression and cellular metabolism by acting as a NO donor, which in turn affects the activity of enzymes and other biomolecules within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by enzymes such as cytochrome P450, leading to the release of nitric oxide . This process involves the formation of a superoxide radical anion, which is a dissociation product of the cytochrome P450-Fe(II)-O2 complex . The nitric oxide released can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that amidoxime-based compounds, including this compound, exhibit increased adsorption capacities and improved selectivity in warmer environments . This suggests that the compound’s stability and effectiveness can vary with temperature, influencing its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may be more beneficial for studying its biochemical properties . It is essential to determine the appropriate dosage to avoid threshold effects and ensure accurate results in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a nitric oxide donor . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent release of nitric oxide . This interaction can affect metabolic flux and metabolite levels within the cell, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function within the cell .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyridine-2-amidoxime can be synthesized from 3-methylpyridine-2-carbonitrile. The typical synthetic route involves the reaction of 3-methylpyridine-2-carbonitrile with hydroxylamine hydrochloride and triethylamine in ethanol at 80°C for 16 hours. The reaction yields N-hydroxy-3-methyl-pyridine-2-carboxamidine with a high purity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridine-2-amidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Lead tetraacetate, silver carbonate.

    Reduction: Hydrogenation catalysts, such as palladium on carbon.

    Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

    Pyridine-2-amidoxime: Similar structure but without the methyl group at the 3-position.

    3-Methylpyridine-2-oxime: Similar structure but with an oxime group instead of an amidoxime group.

Uniqueness: 3-Methylpyridine-2-amidoxime is unique due to the presence of both a methyl group and an amidoxime group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

690632-33-8

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N'-hydroxy-3-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)

InChI Key

UQDFGZCCSCDNSO-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(N=CC=C1)/C(=N\O)/N

SMILES

CC1=C(N=CC=C1)C(=NO)N

Canonical SMILES

CC1=C(N=CC=C1)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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